2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid

PDE4 inhibition COPD Drug Discovery

2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid is a tri-fluorinated pyridine-3-carboxylic acid derivative, formally recognized by its IUPAC name 2-(3,4-difluorophenoxy)-5-fluoropyridine-3-carboxylic acid. The compound is characterized by a 3,4-difluorophenoxy substituent at the 2-position and a fluorine atom at the 5-position of the nicotinic acid ring, with a molecular formula of C12H6F3NO3 and a molecular weight of 269.18 g/mol.

Molecular Formula C12H6F3NO3
Molecular Weight 269.18 g/mol
CAS No. 1157093-09-8
Cat. No. B1625065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid
CAS1157093-09-8
Molecular FormulaC12H6F3NO3
Molecular Weight269.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC2=C(C=C(C=N2)F)C(=O)O)F)F
InChIInChI=1S/C12H6F3NO3/c13-6-3-8(12(17)18)11(16-5-6)19-7-1-2-9(14)10(15)4-7/h1-5H,(H,17,18)
InChIKeyRGNGVIOCOJBTCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid (CAS 1157093-09-8) for PDE4 Inhibitor Research and Radiochemical Synthesis


2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid is a tri-fluorinated pyridine-3-carboxylic acid derivative, formally recognized by its IUPAC name 2-(3,4-difluorophenoxy)-5-fluoropyridine-3-carboxylic acid . The compound is characterized by a 3,4-difluorophenoxy substituent at the 2-position and a fluorine atom at the 5-position of the nicotinic acid ring, with a molecular formula of C12H6F3NO3 and a molecular weight of 269.18 g/mol . It is primarily known as a key intermediate in the synthesis of potent phosphodiesterase 4 (PDE4) inhibitors, most notably UK-500001, a clinical-stage candidate investigated for chronic obstructive pulmonary disease (COPD) [1]. The compound has also been the subject of dedicated radiochemical synthesis methodology, enabling the production of carbon-14 labeled analogs for drug metabolism and pharmacokinetic studies [2].

Why 2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid Cannot Be Replaced by Common Nicotinic Acid Analogs in PDE4 Lead Optimization


The compound's utility is specific to its precise substitution pattern, which is not interchangeable with other commonly available nicotinic acid analogs. Simple 2-phenoxy nicotinic acids or mono-fluorinated variants lack the dual-fluorinated phenyl ring, which establishes critical hydrophobic and electronic interactions within the PDE4 enzyme's active site [1]. The combination of the 3,4-difluorophenoxy group at position 2 and the 5-fluoro substituent on the pyridine core directly dictates the potency profile of the resulting downstream amides against PDE4 isoforms [2]. For instance, the derived compound UK-500001 exhibits a steep isoform selectivity gradient (PDE4D3 IC50 = 0.28 nM vs. PDE4C2 IC50 = 271 nM) that arises from this specific pharmacophore, a profile that would be fundamentally altered by even minor changes to this building block . Consequently, substituting this intermediate with a non-fluorinated, mono-fluorinated, or differently halogenated analog during a synthetic campaign would produce a structurally distinct final compound with an unpredictable and likely inferior pharmacological profile.

Quantitative Evidence Guide for 2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid: Head-to-Head and Class-Level Differentiation


PDE4 Isoform Potency: The Downstream Amide UK-500001 Shows a 968-Fold Selectivity Window Dependent on This Intermediate

The unique substitution pattern of 2-(3,4-difluorophenoxy)-5-fluoronicotinic acid is foundational to the isoform selectivity of its derivative, UK-500001. When elaborated to the final drug candidate, the core structure provided by this intermediate enables a potency range from 0.28 nM (PDE4D3) to 271 nM (PDE4C2), representing a 968-fold selectivity window . This steep selectivity profile is directly attributable to the 3,4-difluorophenoxy and 5-fluoro substitution pattern of the precursor acid; any deviation in this pattern during synthesis would yield a different compound with a fundamentally altered selectivity profile [1].

PDE4 inhibition COPD Drug Discovery Kinase Selectivity

Radiochemical Purity: A Dedicated C-14 Synthesis Method Achieves >98% Purity for the Labeled Intermediate

A modified synthetic approach using electrocyclic ring-closure of 1,4,4-trisubstituted butadiene was specifically developed for this compound class, enabling the preparation of the [2-14C]-labeled analog [1]. This method yielded the target compound with a radiochemical purity exceeding 98% and a specific activity of 53 mCi/mmol, starting from ethyl [1-14C]cyanoacetate over four radiochemical steps with an overall radiochemical yield of 39% [2]. In contrast, a general approach for labeling a simple 2-phenoxy nicotinic acid analog would lack this dedicated methodology, potentially resulting in lower specific activity and requiring extensive re-optimization of the synthesis for each new derivative .

Radiochemical Synthesis ADME Studies Drug Metabolism Carbon-14 Labeling

Halogen-Substituted Analog Comparison: A Published Synthetic Strategy Differentiates 5-Fluoro from 5-Chloro and 5-Bromo Variants

The 2011 radiochemical synthesis study by Zhang et al. explicitly addresses a series of 'halogen-substituted analogs,' demonstrating that the synthetic methodology was designed to be general for 5-fluoro, 5-chloro, and 5-bromo variants of the 2-(3,4-difluorophenoxy)nicotinic acid core [1]. However, the PDE4 inhibitor patent literature from Pfizer consistently identifies 2-(3,4-difluorophenoxy)-5-fluoronicotinic acid as the key intermediate for the most advanced clinical candidate (UK-500001), suggesting superior pharmacological performance for the 5-fluoro substitution [2]. A related 5-chloro analog (5-chloro-2-(3,4-difluorophenoxy)nicotinic acid) exists but has only been cataloged in chemical databases without documented advancement into a clinical candidate [3]. This indicates that while the general scaffold can tolerate various halogens at the 5-position, the 5-fluoro variant is uniquely validated by progression into clinical trials.

Halogenated Nicotinic Acids SAR Studies Medicinal Chemistry Building Block Comparison

Physicochemical Differentiation: Calculated Properties Show Distinct Lipophilicity and H-Bond Profile Compared to Non-Fluorinated Analog

The precise molecular properties of 2-(3,4-difluorophenoxy)-5-fluoronicotinic acid, calculated from its structure, include an exact mass of 269.02997754 g/mol, 1 hydrogen bond donor, 7 hydrogen bond acceptors, and 3 rotatable bonds . In contrast, the non-fluorinated 2-(4-fluorophenoxy)nicotinic acid (CAS 54629-13-9, C12H8FNO3, MW 233.20) has a different H-bond donor/acceptor count and lower molecular weight . The additional fluorine atoms on the target compound increase both molecular weight and lipophilicity, which directly influence the binding affinity and metabolic stability of the resulting inhibitors. The 1.5 g/cm³ density and a boiling point of 346.0±42.0 °C further differentiate it from less substituted analogs and are critical parameters for its handling and purification in a synthetic workflow .

Physicochemical Properties Drug-likeness Lead Optimization Fluorine Chemistry

Optimal Research and Industrial Application Scenarios for 2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid (CAS 1157093-09-8)


Synthesis and Optimization of PDE4 Inhibitor Candidates for Respiratory Diseases

Medicinal chemistry teams focusing on PDE4 inhibitor lead optimization for COPD or asthma should use this specific intermediate to access the 2-(3,4-difluorophenoxy)-5-fluoronicotinamide pharmacophore, which is validated by the Phase II clinical candidate UK-500001. The 968-fold selectivity window between PDE4D3 and PDE4C2 observed in the final drug product demonstrates that the building block's substitution pattern is critical for achieving isoform selectivity, a key parameter for minimizing mechanism-based side effects [1].

Radiolabeled Compound Synthesis for Preclinical ADME and Metabolism Studies

When a PDE4 inhibitor program requires a carbon-14 labeled analog for definitive mass balance, tissue distribution, or metabolism studies, this compound is the ideal precursor. A validated, four-step radiochemical synthesis exists that delivers the [2-14C]-labeled product with >98% radiochemical purity and 53 mCi/mmol specific activity, significantly de-risking the synthesis timeline and cost compared to developing a new labeling route for a different nicotinic acid analog [2].

Structure-Activity Relationship (SAR) Studies around the 5-Position of the Nicotinic Acid Core

For systematic SAR exploration of the 5-position substituent, 2-(3,4-difluorophenoxy)-5-fluoronicotinic acid serves as the benchmark 'fluoro' variant against which chloro, bromo, methyl, or unsubstituted analogs can be compared. The published synthesis methodology allows for parallel preparation of halogen-substituted analogs from a common precursor, enabling rigorous head-to-head comparisons of the 5-substituent's effect on downstream biological activity [3].

Chemical Biology Probe Synthesis for PDE4 Target Engagement Studies

Chemical biology teams developing photoaffinity probes or bifunctional degradation (PROTAC) molecules targeting PDE4 can use this compound as the core recognition element. The 3,4-difluorophenoxy motif provides the PDE4 affinity anchor, while the carboxylic acid group serves as a convenient synthetic handle for conjugation to linkers, biotin, or E3 ligase ligands without perturbing the key pharmacophoric elements that drive isoform selectivity [4].

Quote Request

Request a Quote for 2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.